molecular formula C14H17ClN2O3 B2675256 3-[(Morpholin-4-yl)methyl]-1H-indole-6-carboxylic acid hydrochloride CAS No. 1224165-59-6

3-[(Morpholin-4-yl)methyl]-1H-indole-6-carboxylic acid hydrochloride

Cat. No.: B2675256
CAS No.: 1224165-59-6
M. Wt: 296.75
InChI Key: OUOUWQAOKOWAMR-UHFFFAOYSA-N
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Description

3-[(Morpholin-4-yl)methyl]-1H-indole-6-carboxylic acid hydrochloride is a synthetic indole derivative characterized by a morpholine moiety attached to the indole core via a methylene bridge at position 3 and a carboxylic acid group at position 5. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Indole derivatives are widely studied for their biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties. The morpholine group contributes to improved pharmacokinetic profiles, such as increased bioavailability and membrane permeability, while the carboxylic acid enables salt formation and hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

3-(morpholin-4-ylmethyl)-1H-indole-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3.ClH/c17-14(18)10-1-2-12-11(8-15-13(12)7-10)9-16-3-5-19-6-4-16;/h1-2,7-8,15H,3-6,9H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOUWQAOKOWAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CNC3=C2C=CC(=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Morpholin-4-yl)methyl]-1H-indole-6-carboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(Morpholin-4-yl)methyl]-1H-indole-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can convert the indole core to indoline derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of indole compounds, including 3-[(Morpholin-4-yl)methyl]-1H-indole-6-carboxylic acid hydrochloride, exhibit significant antimicrobial activity. In studies, these compounds have been tested against various bacteria and fungi, showing promising results. For instance, certain indole derivatives demonstrated Minimum Inhibitory Concentrations (MIC) as low as 0.004 mg/mL against pathogens such as Escherichia coli and Staphylococcus aureus, indicating their potential as effective antimicrobial agents .

Antifungal Activity

The compound also displays antifungal properties. In tests against several fungal species, it has shown activity comparable to or exceeding that of established antifungal drugs. For example, specific derivatives exhibited MIC values ranging from 0.008 to 0.015 mg/mL against Candida species .

Tuberculosis Treatment

Recent studies have highlighted the potential of indole derivatives in treating tuberculosis (TB). Researchers are exploring compounds like this compound for their ability to inhibit mycobacterial growth, which is crucial given the rising incidence of drug-resistant TB strains .

Cancer Research

Indole derivatives have been investigated for their anticancer properties as well. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Antimicrobial ActivityDemonstrated potent activity against E. coli and S. aureus with MIC values as low as 0.004 mg/mL.
Tuberculosis InhibitionIdentified novel inhibitors with potential efficacy against drug-resistant TB strains.
Anticancer EffectsShowed induction of apoptosis in various cancer cell lines, indicating potential therapeutic benefits in oncology.

Mechanism of Action

The mechanism of action of 3-[(Morpholin-4-yl)methyl]-1H-indole-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It acts by inhibiting selective norepinephrine reuptake, which can affect neurotransmitter levels in the brain . This mechanism is similar to that of certain antidepressant drugs, making it a potential candidate for further pharmacological studies.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Key Properties/Applications Source
This compound Indole - Morpholin-4-ylmethyl (C3)
- Carboxylic acid (C6, hydrochloride salt)
Enhanced solubility, potential enzyme inhibition or receptor modulation N/A
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole - Chloro (C7)
- Methyl (C3)
- Carboxylic acid (C2)
Reduced polarity due to chloro and methyl groups; possible antimicrobial activity
Benzimidazole derivatives (e.g., 3o, 3p, 3q, 3r) Benzimidazole - Morpholinylpropoxy
- Sulfinyl, methoxy, pyridylmethyl groups
Rigid benzimidazole core with sulfinyl groups; likely protease or kinase inhibitors
5-{5-Chloro-2-[(3S)-3-[(Morpholin-4-yl)methyl]...carboxylic acid Dihydroisoquinoline - Morpholin-4-ylmethyl (C3)
- Chlorophenyl, pyrrole-carboxylic acid
Pharmaceutical applications (patented synthesis); dihydroisoquinoline enhances rigidity
Linsidomine Hydrochloride Sydnonimine - Morpholin-4-yl group
- Nitric oxide donor
Vasodilatory effects due to NO release; morpholine improves solubility

Key Findings from Comparative Analysis

Dihydroisoquinoline-based compounds () leverage a bicyclic structure for conformational stability, which may enhance selectivity in enzyme inhibition compared to monocyclic indoles.

Substituent Effects :

  • The morpholin-4-ylmethyl group at C3 in the target compound contrasts with the methyl and chloro groups in 7-chloro-3-methyl-1H-indole-2-carboxylic acid (). Morpholine’s electron-rich oxygen atom enhances solubility and hydrogen-bonding capacity, whereas chloro and methyl groups increase hydrophobicity.
  • Carboxylic acid positioning (C6 vs. C2) alters acidity and hydrogen-bonding patterns. The C6 position in the target compound may facilitate interactions with basic residues in enzymatic active sites.

Pharmacological Potential: The benzimidazole derivatives () and dihydroisoquinoline analogs () are explicitly linked to pharmaceutical patents, suggesting therapeutic applications such as kinase or protease inhibition. Linsidomine Hydrochloride () demonstrates the role of morpholine in nitric oxide donor systems, whereas the target compound’s carboxylic acid group may enable distinct mechanisms, such as metal chelation or salt-bridge formation.

Biological Activity

3-[(Morpholin-4-yl)methyl]-1H-indole-6-carboxylic acid hydrochloride, with the CAS number 1224165-59-6, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by relevant research findings and data tables.

  • Molecular Formula : C14H17ClN2O3
  • Molecular Weight : 296.7494 g/mol
  • SMILES : OC(=O)c1ccc2c(c1)[nH]cc2CN1CCOCC1.Cl

Biological Activity Overview

Research indicates that compounds structurally related to indoles exhibit various biological activities, including antibacterial and anticancer effects. The specific compound in focus has shown promising results in several studies.

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various indole derivatives against resistant strains of bacteria. The compound demonstrated significant inhibitory effects against:

  • Staphylococcus aureus (including MRSA)
  • Candida albicans

The minimum inhibitory concentration (MIC) for some related indole derivatives was reported as low as 0.98 μg/mL against MRSA, indicating a strong potential for treating resistant infections .

MicroorganismMIC (μg/mL)
MRSA0.98
Staphylococcus aureusTBD
Candida albicansTBD

Anticancer Activity

The compound's anticancer properties were assessed through cytotoxicity tests on various cancer cell lines. The results showed that it significantly inhibited cell proliferation in several types of cancer cells, with IC50 values indicating effective concentrations.

Cell LineIC50 (μM)
A549 (lung cancer)<10
MCF7 (breast cancer)TBD
HeLa (cervical cancer)TBD

In particular, the compound exhibited preferential suppression of rapidly dividing A549 cells compared to slower-growing fibroblasts, suggesting its potential as an anticancer agent .

Cytotoxicity

The cytotoxic effects were evaluated using standard assays. Several derivatives showed significant cytotoxicity with IC50 values typically less than 10 μM across different tested cell lines. This highlights the compound's potential utility in cancer therapy.

Case Studies and Research Findings

  • Study on Indole Derivatives : A comprehensive investigation into various indole derivatives revealed that compounds similar to this compound displayed notable activity against mycobacterial species, including M. tuberculosis, inhibiting growth effectively over extended periods .
  • Cytotoxicity Profile : In a detailed cytotoxicity analysis, several compounds from the same family demonstrated significant antiproliferative activities against all tested cancer cell lines, reinforcing the therapeutic potential of indole-based compounds .

Q & A

Q. What are the recommended synthetic routes for 3-[(Morpholin-4-yl)methyl]-1H-indole-6-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving indole core functionalization. A common approach includes:
  • Step 1 : Alkylation of the indole nitrogen using morpholine derivatives under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Carboxylic acid group introduction via oxidation or hydrolysis of ester precursors. Hydrochloride salt formation is typically achieved using HCl in ethanol .
  • Key Variables : Reaction temperature (70–100°C) and solvent polarity significantly impact intermediate stability. For example, using DMF at 90°C improves morpholine incorporation but may require post-synthesis purification to remove byproducts .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer :
  • HPLC-MS : Quantifies purity (>95% typically required) and identifies impurities (e.g., unreacted morpholine derivatives or ester intermediates) .
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., morpholine methylene protons at δ 3.5–3.7 ppm) and indole ring integrity .
  • FT-IR : Validates carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and hydrochloride salt formation (N-H stretches at ~2700 cm⁻¹) .

Q. How do solubility and stability profiles affect experimental design?

  • Methodological Answer :
  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-solubilization in DMSO (10 mM stock) is recommended for biological assays .
  • Stability : Hydrolytic degradation of the morpholine moiety occurs under strongly acidic/basic conditions (pH <2 or >10). Storage at -20°C in anhydrous DMSO minimizes decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for morpholine-containing indole derivatives?

  • Methodological Answer :
  • SHELX Refinement : Use SHELXL for high-resolution data to model disorder in the morpholine ring. Constraints (e.g., DFIX for C-N bonds) improve convergence .
  • Twinned Data : For twinned crystals (common with hydrochloride salts), SHELXD/SHELXE pipelines enable phase determination via dual-space methods .
  • Validation Tools : Check Rfree values (<0.25) and electron density maps (e.g., omit maps for morpholine regions) to confirm positional accuracy .

Q. How can structure-activity relationships (SAR) guide optimization of the indole-morpholine scaffold?

  • Methodological Answer :
  • Core Modifications : Replace the morpholine group with piperazine () or pyrrolidine () to assess impact on target binding.
  • Carboxylic Acid Bioisosteres : Substitute with tetrazole or sulfonamide groups to enhance metabolic stability while retaining acidity .
  • Pharmacophore Mapping : Use docking studies to correlate morpholine spatial orientation (e.g., via NOE restraints) with activity against targets like kinases .

Q. What are the best practices for impurity profiling during scale-up synthesis?

  • Methodological Answer :
  • LC-HRMS : Identify low-abundance impurities (e.g., N-oxide byproducts from morpholine oxidation) using exact mass and fragmentation patterns .
  • Orthogonal Methods : Compare NMR (for structural confirmation) and XRPD (for polymorph screening) to distinguish process-related vs. intrinsic impurities .
  • Thresholds : Follow ICH Q3A guidelines, setting limits for unidentified impurities at ≤0.10% and known toxic impurities at ≤0.05% .

Q. How should researchers address discrepancies in biological assay data across different batches?

  • Methodological Answer :
  • Batch Analysis : Perform HPLC-UV/Vis to detect subtle purity variations (e.g., residual solvents affecting IC50 values) .
  • Counterion Effects : Test free base vs. hydrochloride salt forms, as protonation states influence membrane permeability .
  • Positive Controls : Include reference compounds (e.g., morpholine-based kinase inhibitors from ) to normalize inter-assay variability .

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